molecular formula C17H16ClNO4 B5860457 METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE

METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE

Cat. No.: B5860457
M. Wt: 333.8 g/mol
InChI Key: FYWYRDIIDBLDLF-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C17H16ClNO4. This compound is known for its unique chemical structure, which includes a chlorophenoxy group, an acetylamino group, and a methylbenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol, acetic anhydride, and 4-methylbenzoic acid.

    Formation of 2-(2-chlorophenoxy)acetic acid: 2-chlorophenol reacts with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid.

    Acetylation: The 2-(2-chlorophenoxy)acetic acid is then acetylated using acetic anhydride to form 2-(2-chlorophenoxy)acetyl chloride.

    Amidation: The 2-(2-chlorophenoxy)acetyl chloride reacts with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-7-8-12(17(21)22-2)9-14(11)19-16(20)10-23-15-6-4-3-5-13(15)18/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWYRDIIDBLDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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